molecular formula C11H11BrO4 B130292 2-Bromo-4,5-dimethoxycinnamic acid CAS No. 151539-52-5

2-Bromo-4,5-dimethoxycinnamic acid

Cat. No.: B130292
CAS No.: 151539-52-5
M. Wt: 287.11 g/mol
InChI Key: MSJCWIFRXCLULX-ONEGZZNKSA-N
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Description

Overview of Cinnamic Acid Derivatives in Contemporary Scientific Investigation

Cinnamic acid and its derivatives are a class of organic compounds that are widespread in the plant kingdom, found in products like fruits, vegetables, honey, and whole grains. nih.gov They are key intermediates in the biosynthesis of numerous natural products, including flavonoids, lignans, and stilbenes. jocpr.commdpi.com The fundamental structure of cinnamic acid, featuring a phenyl ring, an acrylic acid group, and a double bond, allows for extensive modifications, leading to a vast library of derivatives with diverse biological activities. nih.gov

In contemporary scientific investigation, these derivatives are explored for a wide range of potential therapeutic applications. Research has highlighted their roles as antioxidant, antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents. nih.govmdpi.com The specific biological efficacy of a cinnamic acid derivative is largely determined by the nature and position of the substituent groups on its core structure. nih.gov For instance, the addition of hydroxyl or methoxy (B1213986) groups can significantly influence their activity. mdpi.com Scientists are actively synthesizing and evaluating new derivatives in the search for more effective agents to address challenges like drug resistance and chronic diseases. nih.gov

Structural Elucidation and Unique Characteristics of Brominated and Dimethoxylated Cinnamic Acid Frameworks

The chemical framework of 2-Bromo-4,5-dimethoxycinnamic acid is distinguished by two key modifications to the basic cinnamic acid structure: bromination and dimethoxylation.

Bromination: The introduction of a bromine atom onto the aromatic ring is a significant structural alteration. Halogenation, including bromination, is a known strategy in medicinal chemistry to enhance the biological activity of compounds. In the context of cinnamic acids, bromination can influence the electronic properties and steric profile of the molecule. The addition of bromine to the double bond of cinnamic acid is a well-established reaction, leading to the formation of dibromo-phenylpropanoic acid. rsc.orgcsub.edu Specifically, the decarboxylative bromination of cinnamic acids can yield bromostyrenes, which are valuable intermediates in various chemical syntheses. researchgate.net

Dimethoxylation: The presence of two methoxy (-OCH3) groups on the phenyl ring also imparts unique characteristics. Methoxy groups are known to influence the bioactivity of cinnamic acid derivatives. nih.gov They can enhance properties like antidiabetic and neuroprotective potential. nih.gov Studies have shown that methoxylated derivatives of cinnamic acid can penetrate the intestinal wall more easily than their hydroxylated counterparts and exhibit higher metabolic stability. researchgate.net The position of these methoxy groups is crucial; for example, a methoxy group in the para position of the phenyl ring has been linked to strong antidiabetic and hepatoprotective effects. nih.gov In this compound, the methoxy groups are located at the 4 and 5 positions of the benzene (B151609) ring.

The combination of a bromine atom at the 2-position and methoxy groups at the 4 and 5-positions creates a unique electronic and steric environment on the phenyl ring, which can influence its reactivity and interaction with biological targets.

Current Research Trajectories and Academic Significance of this compound

Current research on this compound primarily positions it as a valuable chemical intermediate in organic synthesis. Its structural features make it a useful starting material for constructing more complex molecules with potential pharmacological applications.

One notable application is in the synthesis of chalcone (B49325) derivatives. For instance, this compound is related to 2-bromo-4,5-dimethoxybenzaldehyde, a precursor used in the Claisen-Schmidt reaction to synthesize chalcones. researchgate.net These resulting chalcones, which incorporate the bromo and dimethoxy-substituted ring, have been investigated for their potential as anticancer agents, with studies showing moderate activity against breast cancer cell lines. researchgate.net

The academic significance of this compound lies in its role as a building block for creating novel compounds. The presence of the bromo, methoxy, and carboxylic acid functional groups provides multiple reaction sites for further chemical modification, allowing researchers to develop new derivatives for biological screening. While direct biological studies on this compound itself are not extensively documented in the provided search results, its precursor, 2-bromo-4,5-dimethoxybenzoic acid, is noted as an intermediate for preparing various flavonoids. google.com

Chemical Data for this compound

PropertyValueSource
CAS Number 151539-52-5 scbt.comsigmaaldrich.com
Molecular Formula C₁₁H₁₁BrO₄ scbt.com
Molecular Weight 287.11 g/mol scbt.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(2-bromo-4,5-dimethoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO4/c1-15-9-5-7(3-4-11(13)14)8(12)6-10(9)16-2/h3-6H,1-2H3,(H,13,14)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJCWIFRXCLULX-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=CC(=O)O)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C/C(=O)O)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Mechanistic Pathways for 2 Bromo 4,5 Dimethoxycinnamic Acid

Established Synthetic Routes to 2-Bromo-4,5-dimethoxycinnamic Acid and Analogous Structures

The synthesis of this compound can be approached through several well-established reaction pathways common in organic chemistry for the formation of cinnamic acid derivatives. These routes typically involve the construction of the α,β-unsaturated carboxylic acid moiety from a corresponding benzaldehyde or the modification of a pre-existing aryl substrate.

Knoevenagel Condensation and Modified Protocols for Cinnamic Acid Formation

The Knoevenagel condensation is a cornerstone reaction in the synthesis of cinnamic acids and their derivatives. wikipedia.org This reaction involves the nucleophilic addition of a compound with an active methylene group, such as malonic acid, to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction. wikipedia.org The process is typically catalyzed by a weak base. wikipedia.org

In the context of this compound synthesis, the immediate precursor would be 2-bromo-4,5-dimethoxybenzaldehyde. The reaction with malonic acid, catalyzed by a base like piperidine or pyridine, would lead to the formation of the desired cinnamic acid.

A significant modification of this reaction is the Doebner modification, which utilizes pyridine as the solvent and often a catalyst such as piperidine. wikipedia.orgyoutube.com This variation is particularly effective when one of the activating groups on the nucleophile is a carboxylic acid, as it facilitates a subsequent decarboxylation. wikipedia.orgbu.edu The mechanism of the Doebner modification is thought to involve the formation of an enolate from malonic acid, which then attacks the aldehyde. The resulting intermediate undergoes dehydration and decarboxylation to yield the cinnamic acid. youtube.com

Table 1: Comparison of Knoevenagel Condensation Protocols

Protocol Catalyst/Solvent Key Features Typical Substrates
Standard Knoevenagel Weak amines (e.g., piperidine) General method for C=C bond formation. wikipedia.org Aldehydes, ketones, active methylene compounds. wikipedia.org
Doebner Modification Pyridine (solvent), piperidine (catalyst) Involves decarboxylation when using malonic acid. wikipedia.orgyoutube.com Aromatic and aliphatic aldehydes, malonic acid. bu.edu

| Verley Modification | β-alanine (cocatalyst) | An improvement on the Doebner modification. alfa-chemistry.com | Aromatic aldehydes. alfa-chemistry.com |

Strategic Bromination and Subsequent Oxidation Approaches for Aryl Substrates

An alternative synthetic strategy involves the introduction of the bromine atom and the carboxylic acid group onto a pre-existing dimethoxy-substituted aromatic ring. This approach can start from a more readily available precursor like 3,4-dimethoxytoluene.

A patented method describes a two-step process starting with the directed bromination of 3,4-dimethoxytoluene. google.com This is achieved using a combination of sulfuric acid, hydrogen peroxide, and a metal bromide to yield 2-bromo-4,5-dimethoxytoluene. google.com The subsequent step involves the oxidation of the methyl group to a carboxylic acid. This is accomplished using a strong oxidizing agent like potassium permanganate, under the catalysis of a phase-transfer catalyst such as tetrabutyl ammonium bromide, to produce 2-bromo-4,5-dimethoxybenzoic acid. google.com While this yields a benzoic acid, further elaboration would be needed to form the cinnamic acid.

A more direct route to a precursor for this compound involves the bromination of 3,4-dimethoxybenzaldehyde. mdma.chsunankalijaga.orgsunankalijaga.org This reaction can be carried out using bromine in a solvent like acetic acid or methanol (B129727) to produce 2-bromo-4,5-dimethoxybenzaldehyde in high yields. mdma.chsunankalijaga.org This intermediate can then be converted to the target cinnamic acid via methods like the Knoevenagel condensation or Wittig olefination. The use of potassium bromate (KBrO3) in the presence of hydrobromic acid (HBr) offers an alternative method for the in situ generation of bromine for this transformation. sunankalijaga.org

Wittig Olefination and its Variants in the Synthesis of α,β-Unsaturated Carboxylic Acids

The Wittig reaction provides a powerful and versatile method for the synthesis of alkenes from carbonyl compounds. This reaction involves the use of a phosphonium ylide, which reacts with an aldehyde or ketone to form an oxaphosphetane intermediate that subsequently decomposes to an alkene and a phosphine oxide.

To synthesize this compound, 2-bromo-4,5-dimethoxybenzaldehyde would be reacted with a Wittig reagent containing a carboxylic acid or a protected carboxylate group, such as (carboxymethylene)triphenylphosphorane.

A significant improvement on the original Wittig reaction is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgalfa-chemistry.comnrochemistry.com The HWE reaction utilizes phosphonate carbanions, which are generally more nucleophilic and less basic than the corresponding phosphonium ylides. wikipedia.org This often leads to cleaner reactions and higher yields. A key advantage of the HWE reaction is that the dialkyl phosphate byproduct is water-soluble, making it easy to separate from the desired product. alfa-chemistry.com The HWE reaction typically shows a high stereoselectivity for the formation of (E)-alkenes. wikipedia.org

Table 2: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

Reaction Reagent Byproduct Key Advantages
Wittig Reaction Phosphonium ylide Triphenylphosphine oxide Wide applicability for alkene synthesis.

| Horner-Wadsworth-Emmons | Phosphonate carbanion | Dialkyl phosphate | More reactive nucleophile, water-soluble byproduct, generally (E)-selective. wikipedia.orgalfa-chemistry.com |

Development of Novel Synthetic Protocols and Process Optimization

In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methods in chemical manufacturing. This has led to innovations in the synthesis of cinnamic acids, including this compound, focusing on green chemistry principles and the use of advanced catalytic systems.

Environmentally Benign and Sustainable Synthesis of this compound

Green chemistry principles are increasingly being applied to the synthesis of cinnamic acids. bepls.com This includes the use of less hazardous solvents, solvent-free reaction conditions, and the development of catalytic methods that minimize waste.

For the Knoevenagel condensation, several green approaches have been developed. These include microwave-assisted, solvent-free reactions using catalysts like natural hydroxyapatite. mdpi.com Such methods offer advantages like shorter reaction times and high product yields. mdpi.com The use of aqueous fruit extracts, such as that from tamarind, as a natural catalyst under visible light has also been explored for the Knoevenagel condensation. researchgate.net Additionally, the Mizoroki-Heck cross-coupling reaction, mediated by a palladium N-heterocyclic carbene catalyst, represents another green route to cinnamic acids and their derivatives. ajol.info These approaches align with the principles of green chemistry by reducing reliance on volatile organic solvents and hazardous reagents. bepls.comsemanticscholar.org

Catalytic Systems and Their Efficacy in this compound Synthesis

The development of novel catalytic systems has been a major focus in optimizing the synthesis of cinnamic acids. In the Knoevenagel condensation, a wide range of heterogeneous and homogeneous catalysts have been investigated. These include metal-free nitrogen-based catalysts, metal-organic frameworks, and various nanoparticles. orientjchem.orgrsc.org For instance, calcium ferrite nanoparticles have been shown to be an efficient and reusable catalyst for the Knoevenagel condensation, offering high yields and short reaction times. orientjchem.org Porous magnesium aluminum phosphate (MALPO) is another novel heterogeneous catalyst that has demonstrated excellent performance and recyclability in this reaction. mdpi.com

In the realm of the Wittig reaction, a significant advancement has been the development of catalytic versions of the reaction. organic-chemistry.orgacs.org Traditionally, the Wittig reaction is stoichiometric, generating a phosphine oxide byproduct that is difficult to recycle. organic-chemistry.org Catalytic Wittig reactions utilize a phosphine oxide precatalyst that is reduced in situ back to the active phosphine, thus requiring only a catalytic amount of the phosphorus compound. organic-chemistry.orgnih.govnih.gov This not only improves the atom economy of the reaction but also simplifies product purification. acs.org The first catalytic Wittig-type reactions were developed using tributylarsine as a catalyst. nih.govacs.org

Table 3: Examples of Catalytic Systems in Cinnamic Acid Synthesis

Reaction Catalyst Type Specific Example Advantages
Knoevenagel Condensation Heterogeneous Nanoparticles Calcium Ferrite (CaFe2O4) High efficiency, reusability, simple work-up. orientjchem.org
Knoevenagel Condensation Porous Mixed-Metal Phosphate Magnesium Aluminum Phosphate (MALPO) High yield, recyclability, structural integrity. mdpi.com
Wittig Reaction Homogeneous Organocatalyst 3-Methyl-1-phenylphospholane-1-oxide Catalytic in phosphine, reduces waste, high yields. organic-chemistry.org

| Mizoroki-Heck Reaction | Homogeneous Palladium Catalyst | Palladium N-heterocyclic carbene | Green synthesis route, good substrate compatibility. ajol.info |

Stereoselective Synthesis of (E)-2-Bromo-4,5-dimethoxycinnamic Acid and its Geometric Isomers

The spatial arrangement of substituents around the carbon-carbon double bond in cinnamic acid derivatives gives rise to geometric isomers, designated as (E) and (Z). The synthesis of each isomer in a controlled manner requires specific stereoselective methods.

The synthesis of (E)-2-Bromo-4,5-dimethoxycinnamic acid is commonly achieved through condensation reactions that thermodynamically favor the formation of the more stable trans (E) isomer. One prevalent method is the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a weak base. jk-sci.comwikipedia.org In the case of this compound, the starting material is 2-bromo-4,5-dimethoxybenzaldehyde. This aldehyde can be synthesized from veratraldehyde through bromination. mdma.chsunankalijaga.org The Perkin reaction typically requires high temperatures and prolonged reaction times to proceed to completion. jk-sci.com

A documented synthesis of (E)-2-Bromo-4,5-dimethoxycinnamic acid involves a one-pot Wittig olefination-hydrolysis reaction. In this procedure, 2-bromo-4,5-dimethoxybenzaldehyde is reacted with an alkoxycarbonyl methylidenetriphenylphosphorane in an aqueous sodium hydroxide solution. The resulting cinnamate (B1238496) ester is hydrolyzed in situ to afford the corresponding cinnamic acid. scirp.org This method has demonstrated good E-selectivity for the synthesis of various cinnamic acids. researchgate.net

The stereoselective synthesis of (Z)-2-Bromo-4,5-dimethoxycinnamic acid , the cis isomer, presents a greater synthetic challenge as it is the thermodynamically less stable product. Direct synthesis via Perkin-type reactions is generally not feasible. Therefore, alternative strategies must be employed. One of the most effective methods for the synthesis of (Z)-alkenes is the Wittig reaction. chemtube3d.comorganic-chemistry.org By selecting an appropriate non-stabilized phosphonium ylide and carefully controlling the reaction conditions, it is possible to favor the formation of the Z-isomer. For the synthesis of (Z)-2-Bromo-4,5-dimethoxycinnamic acid, this would involve the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with a phosphorus ylide derived from an α-haloacetic acid ester, followed by hydrolysis. The choice of solvent and base is critical in directing the stereochemical outcome of the Wittig reaction. organic-chemistry.org

Scale-Up Considerations and Yield Enhancement in Preparative Chemistry

Transitioning the synthesis of this compound from a laboratory scale to a larger preparative or industrial scale introduces a new set of challenges that necessitate careful process optimization to ensure safety, efficiency, and cost-effectiveness. Key considerations include the availability and cost of starting materials, reaction conditions, product isolation and purification, and waste management.

For the synthesis of the precursor, 2-bromo-4,5-dimethoxybenzaldehyde, a scalable procedure has been reported where the bromination of 3,4-dimethoxybenzaldehyde (veratraldehyde) has been successfully scaled up to 100 kg quantities with yields of 90-92%. mdma.ch This demonstrates the feasibility of producing a key starting material in large quantities.

In the context of the Perkin reaction for the synthesis of the final cinnamic acid, several factors can be optimized to enhance the yield. The choice of base, reaction temperature, and reaction time are critical parameters. jk-sci.com While traditionally requiring high temperatures and long reaction times, modern techniques such as microwave irradiation have been shown to significantly reduce reaction times. jk-sci.com However, the effectiveness of certain bases, like sodium acetate, may be diminished under microwave conditions, necessitating the exploration of alternative bases. jk-sci.com The purity of the reactants, particularly the absence of water in reagents like sodium acetate, is also crucial for maximizing the yield. jk-sci.com

Process optimization strategies for chemical reactions, in general, are applicable to the synthesis of this compound. These include:

Reaction Parameter Optimization: Systematically varying parameters such as temperature, pressure, catalyst loading, and reaction time to identify the optimal conditions for maximum yield and purity.

Solvent Selection: Choosing a solvent that not only facilitates the reaction but also simplifies product isolation and purification, and is suitable for large-scale use in terms of safety and environmental impact.

Downstream Processing: Developing an efficient and scalable method for product isolation and purification is critical. This may involve crystallization, extraction, or chromatography, with a preference for methods that are amenable to large-scale operations.

By carefully considering these factors, the synthesis of this compound can be efficiently scaled up to meet the demands of preparative and industrial chemistry.

Chemical Reactivity, Functionalization, and Derivatization of 2 Bromo 4,5 Dimethoxycinnamic Acid

Reactivity Profile of the Carboxylic Acid Moiety

The carboxylic acid group in 2-bromo-4,5-dimethoxycinnamic acid is a prime site for a variety of chemical transformations, including esterification, amidation, reduction, and decarboxylation. These reactions allow for the introduction of diverse functionalities, leading to a broad spectrum of derivatives.

Esterification Reactions for Ester Derivatives

The conversion of the carboxylic acid to an ester is a fundamental transformation. A notable example is the synthesis of methyl (S,E)-2-(3-(2-bromo-4,5-dimethoxyphenyl)acrylamido)-3-(3,4-dihydroxyphenyl)propanoate. In this multi-step synthesis, the initial step involves the esterification of this compound to its methyl ester. This transformation is a prerequisite for the subsequent amidation reaction. google.com

ReactantReagent/CatalystProductReference
This compoundMethanol (B129727)Methyl 2-bromo-4,5-dimethoxycinnamate google.com

Amidation and Peptide Coupling Reactions

The carboxylic acid functionality readily undergoes amidation to form a stable amide linkage. This is a key reaction in the synthesis of more complex molecules, including those with biological relevance. For instance, this compound has been successfully coupled with 5,6-diamino-1,3-dipropyluracil (B15782) to yield the corresponding amide derivative. This reaction proceeds to afford the product in a 56% yield after recrystallization. epo.org

Furthermore, this cinnamic acid derivative can participate in peptide coupling reactions, a specialized form of amidation crucial in the synthesis of peptides and peptidomimetics. The use of coupling reagents facilitates this transformation. One such example involves the use of Benzotriazol-1-yl-oxy-tris-(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP reagent) to couple this compound with amines, leading to the formation of the desired amide bond. google.com The previously mentioned synthesis of methyl (S,E)-2-(3-(2-bromo-4,5-dimethoxyphenyl)acrylamido)-3-(3,4-dihydroxyphenyl)propanoate also features a critical amidation step where the methyl ester of this compound is condensed with an amine. google.com

Amine/Peptide FragmentCoupling Reagent/ConditionsProductReference
5,6-Diamino-1,3-dipropyluracilNot specified in detail5-Amino-6-((E)-3-(2-bromo-4,5-dimethoxyphenyl)acrylamido)-1,3-dipropylpyrimidine-2,4(1H,3H)-dione epo.org
Various aminesBOP reagent, THFAmide derivatives google.com
(S)-methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoateCondensation/hydrolysisMethyl (S,E)-2-(3-(2-bromo-4,5-dimethoxyphenyl)acrylamido)-3-(3,4-dihydroxyphenyl)propanoate google.com

Reduction and Decarboxylation Pathways

The reduction of the carboxylic acid group to a primary alcohol offers another avenue for derivatization. While specific literature detailing the reduction of this compound is not abundant, the reduction of the carboxyl functional group in similar cinnamic acid derivatives to form corresponding alcohols like coniferyl alcohol is a known transformation. This suggests that standard reducing agents could be employed for this purpose.

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential reaction for substituted cinnamic acids, often leading to the formation of styrenes. This transformation can be achieved under various conditions, including the use of ruthenium catalysts or in deep eutectic solvents. researchgate.net Although direct examples with this compound are not prominent in the literature, these methods present viable pathways for its decarboxylation.

Chemical Transformations Involving the Bromine Atom

The bromine atom attached to the aromatic ring introduces a reactive handle for carbon-carbon and carbon-heteroatom bond formation, significantly expanding the synthetic utility of this compound.

Nucleophilic Aromatic Substitution Reactions

Aryl halides, such as this compound, are generally less reactive towards nucleophilic aromatic substitution (SNAr) than alkyl halides. However, these reactions can be facilitated, particularly when the aromatic ring is activated by electron-withdrawing groups. researchgate.netlumenlearning.com The presence of the carboxylic acid (or its derivatives) and the methoxy (B1213986) groups on the phenyl ring of the target molecule influences the electronic properties and thus the feasibility of SNAr reactions. While specific examples of nucleophilic aromatic substitution on this compound are not extensively documented, the general principles of SNAr suggest that with appropriate nucleophiles and reaction conditions, the bromine atom could be displaced.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and aryl bromides are common substrates for these transformations.

The Heck reaction involves the coupling of an aryl halide with an alkene. Generally, aryl bromides bearing either electron-donating or electron-withdrawing groups can react with alkenes like styrene (B11656) in the presence of a palladium catalyst and a base to yield the corresponding coupled products. researchgate.netnih.govorganic-chemistry.org This suggests that this compound or its ester derivatives could potentially undergo Heck coupling, although specific examples in the literature are scarce.

The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organic halide, is another versatile method for C-C bond formation. libretexts.orgyoutube.comnih.gov This reaction is known to be effective for a wide range of aryl bromides. The coupling of aryl bromides with boronic acids or their esters proceeds in the presence of a palladium catalyst and a base. While direct applications to this compound are not widely reported, the general success of the Suzuki-Miyaura coupling with various aryl bromides indicates its potential applicability for the derivatization of this molecule.

Modifications and Demethylation of Methoxy Groups

The two methoxy groups on the aromatic ring of this compound are key sites for chemical modification. The cleavage of such aryl methyl ethers is a common transformation in the synthesis of natural products and other complex molecules to unmask reactive phenol (B47542) groups.

One of the most effective and widely used reagents for the demethylation of aryl methyl ethers is boron tribromide (BBr₃). nih.govcommonorganicchemistry.com This reaction is typically performed in an anhydrous solvent like dichloromethane. commonorganicchemistry.comchemicalforums.com The strong Lewis acidity of BBr₃ allows it to coordinate to the ether oxygen, facilitating a nucleophilic attack by a bromide ion on the methyl group, thereby cleaving the carbon-oxygen bond. nih.gov While one equivalent of BBr₃ can theoretically cleave up to three equivalents of an aryl methyl ether, the presence of other Lewis basic sites in the molecule, such as the carbonyl group, often necessitates the use of multiple equivalents of the reagent. nih.govresearchgate.net

Synthesis of Novel Analogues and Derivatives for Structure-Activity Relationship Studies

The development of new therapeutic agents and functional molecules often relies on the synthesis of a series of related compounds, or analogues, to study how structural changes affect biological activity—a practice known as Structure-Activity Relationship (SAR) studies. acs.orgchemistry-online.com Cinnamic acid and its derivatives are recognized as important scaffolds in medicinal chemistry. tandfonline.comnih.gov this compound is a valuable starting material for creating such libraries of novel analogues.

The reactivity of the carboxylic acid group allows for the straightforward synthesis of a wide range of derivatives. For instance, it can be converted into amides, esters, and hydroxamic acids, which are common modifications in drug discovery programs. bohrium.comnih.gov Studies on substituted cinnamic acids have shown that the nature and position of substituents on the aromatic ring significantly influence their biological properties, such as herbicidal or acetylcholinesterase inhibitory activity. tandfonline.combohrium.com For example, research has demonstrated that electron-withdrawing groups on the benzene (B151609) ring can increase certain biological activities, while electron-donating groups may decrease them. bohrium.com

The unsaturated bond and the aromatic ring of the cinnamic acid scaffold appear to be important for certain biological activities, such as the inhibition of acetylcholinesterase. tandfonline.com By systematically modifying the structure of this compound—for instance, by creating different amides or esters or by further substitution on the ring—researchers can probe these relationships and optimize the molecule for a specific target.

Table 1: Examples of Derivative Classes from Cinnamic Acid Scaffolds for SAR Studies

Derivative ClassSynthetic GoalRelevant Findings
Amides / CinnamanilidesHerbicidal AgentsSubstituents on both the cinnamic acid ring and the aniline (B41778) moiety affect activity. acs.orgbohrium.comnih.gov
Tertiary Amine DerivativesAcetylcholinesterase (AChE) InhibitorsThe unsaturated bond and benzene ring are important for inhibitory activity. tandfonline.com
EstersAntitumor AgentsEsterification of related coumarins and chalcones with cinnamic acid derivatives has yielded compounds with cytotoxic activity. nih.gov

Exploration of this compound as an Organic Building Block in Complex Syntheses

Organic building blocks are foundational molecular entities that serve as the basis for constructing more complex organic compounds. organic-chemistry.org They are fundamental tools in organic chemistry, used in the synthesis of a vast array of molecules, including pharmaceuticals and advanced materials. organic-chemistry.org this compound, with its distinct array of functional groups, is an excellent example of such a building block.

The utility of this compound as a building block stems from the orthogonal reactivity of its functional groups. Each site—the carboxylic acid, the alkene, the bromo substituent, and the methoxy groups—can be addressed with specific reagents, allowing for a stepwise and controlled construction of larger molecules.

Table 2: Functional Groups of this compound and Their Synthetic Potential

Functional GroupType of ReactionsPotential Applications
Carboxylic AcidEsterification, Amidation, Reduction (to alcohol)Introduction of diverse side chains, formation of linkers.
Alkene (C=C double bond)Hydrogenation, Halogenation, Epoxidation, CycloadditionSaturation of the side chain, introduction of new functional groups.
Bromo SubstituentPalladium-catalyzed cross-coupling (e.g., Suzuki, Heck)Formation of new carbon-carbon or carbon-heteroatom bonds.
Methoxy GroupsEther cleavage (Demethylation)Unmasking of phenol groups for further functionalization.

A patent for the preparation of 2-bromo-4,5-dimethoxybenzenepropanenitrile highlights the utility of related structures, starting from 3,4-dimethoxybenzaldehyde, in multi-step syntheses. google.com Similarly, 2-bromo-4,5-dimethoxybenzoic acid, a closely related compound, is noted as an intermediate in the preparation of flavonoids and other pharmaceuticals. google.com This demonstrates the role of the 2-bromo-4,5-dimethoxy phenyl motif as a key component in the synthesis of complex target molecules.

Photochemical Reactivity and Dimerization Studies of Cinnamic Acid Frameworks

The cinnamic acid framework is well-known for its photochemical reactivity, particularly its propensity to undergo [2+2] cycloaddition reactions upon exposure to ultraviolet light. chemistry-online.com This reaction involves the dimerization of two cinnamic acid molecules to form a cyclobutane (B1203170) ring. Depending on the relative orientation of the reacting molecules, various stereoisomers, known as truxillic acids (head-to-tail dimers) or truxinic acids (head-to-head dimers), can be formed. chemistry-online.com

While the dimerization of trans-cinnamic acid often does not proceed efficiently in solution, it can be highly effective in the solid state or when a template is used to pre-organize the molecules. chemistry-online.combilkent.edu.tr According to Schmidt's topochemical principles, for a photochemical [2+2] cycloaddition to occur in the solid state, the reactive alkenes must be aligned parallel to each other at a distance of 3.5–4.2 Å. bilkent.edu.tr Recent research has focused on using covalent templates, such as 1,8-dihydroxynaphthalene, to direct the photodimerization of various cinnamic acid derivatives, allowing for the selective synthesis of both symmetrical and unsymmetrical cyclobutane products with high diastereoselectivity. organic-chemistry.orgbilkent.edu.trthieme-connect.com

Given that this compound possesses the core cinnamic acid framework, it is expected to be susceptible to such photochemical transformations. Irradiation could lead to the formation of various cyclobutane dimers, whose specific structures would be influenced by the packing of the molecules in the solid state or the choice of template. This photochemical reactivity offers a pathway to complex cyclobutane-containing structures that are present in numerous natural products. thieme-connect.com Furthermore, some of these cycloaddition reactions have been shown to be reversible, with UV light of a different wavelength capable of inducing cycloreversion, opening possibilities for applications in materials science. researchgate.net

Biological Activity Profiling and Mechanistic Investigations of 2 Bromo 4,5 Dimethoxycinnamic Acid

Natural Occurrence and Isolation of 2-Bromo-4,5-dimethoxycinnamic Acid

The origin of a chemical compound, whether natural or synthetic, is a fundamental aspect of its profile. This section explores the known natural sources and biosynthetic pathways related to this compound.

Phytochemical Identification in Plant Extracts (e.g., Hellenia speciosa)

Despite the mention of Hellenia speciosa (synonym Cheilocostus speciosus or Costus speciosus) as a potential source, a thorough review of scientific literature reveals that this compound has not been reported as a naturally occurring phytochemical within this plant. nih.govresearchgate.netnih.govresearchgate.netijpsjournal.com Extensive phytochemical analyses of H. speciosa have identified a variety of other compound classes, including steroids, terpenoids, flavonoids, alkaloids, and saponins, but not the specific brominated cinnamic acid derivative . nih.govresearchgate.netijpsjournal.com Currently, this compound is recognized primarily as a synthetic compound available from chemical suppliers for research purposes. sigmaaldrich.comscbt.comfishersci.nl

Isolation and Purification Methodologies from Natural Sources

As this compound has not been isolated from a natural source, no specific established protocol for its extraction exists. However, a hypothetical isolation and purification methodology can be inferred based on standard techniques used for other cinnamic acid derivatives found in plant matter. nih.govresearchgate.net

A generalized procedure would likely involve the following steps:

Extraction: Dried and powdered plant material would be subjected to sequential solvent extraction with increasing polarity, for example, starting with hexane, followed by chloroform, and then methanol (B129727) or a chloroform-methanol mixture. nih.gov

Fractionation: The crude extract, particularly from a medium-polarity solvent like a chloroform-methanol mix, would be concentrated and fractionated. nih.gov A common technique for this is Medium-Pressure Liquid Chromatography (MPLC) using a reversed-phase (RP-18) column. nih.gov A gradient elution system, such as water to methanol, would be used to separate compounds based on their polarity. nih.gov

Purification: Fractions identified as containing phenolic compounds (e.g., via Thin-Layer Chromatography) would undergo final purification. nih.gov High-Performance Liquid Chromatography (HPLC), also with a reversed-phase column, is a standard method for isolating individual compounds to a high degree of purity. nih.govresearchgate.net

Structure Elucidation: The definitive identification of the isolated compound would be achieved through spectroscopic methods, including one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.govresearchgate.net

Inferred Biosynthetic Pathways within Biological Systems

The biosynthesis of cinnamic acids in plants occurs via the well-established phenylpropanoid pathway. nih.govfrontiersin.orgfrontiersin.org This metabolic route begins with the aromatic amino acid L-phenylalanine. frontiersin.orgresearchgate.net

The key steps to produce a dimethoxycinnamic acid precursor are:

Deamination: The enzyme phenylalanine ammonia-lyase (PAL) catalyzes the conversion of L-phenylalanine to cinnamic acid. frontiersin.orgfrontiersin.org

Hydroxylation and Methylation: A series of hydroxylation and methylation steps, catalyzed by enzymes such as cinnamate (B1238496) 4-hydroxylase (C4H) and O-methyltransferases (OMTs), would follow to produce 4,5-dimethoxycinnamic acid from the cinnamic acid backbone. nih.gov

The introduction of a bromine atom, specifically at the C-2 position of the phenyl ring, is not a recognized step in the general phenylpropanoid pathway. While natural halogenation does occur in some organisms, specific halogenase enzymes that would act on a cinnamic acid substrate in this manner are not widely documented in plants. Therefore, the biosynthesis of this compound in biological systems is considered highly unlikely without further evidence of a specific enzymatic mechanism. The compound is largely considered a product of chemical synthesis. google.combiosynth.com

In Vitro Pharmacological Characterization

This section reviews the available scientific data on the pharmacological effects of this compound from in vitro studies.

Antimicrobial and Antifungal Efficacy Assessments

While cinnamic acid and its various derivatives are known to possess antimicrobial and antifungal properties, there is a notable absence of published studies specifically evaluating the efficacy of this compound against bacterial or fungal strains. The search of scientific literature did not yield any data regarding its minimum inhibitory concentration (MIC) or specific activity against common pathogens.

Table 1: In Vitro Antimicrobial and Antifungal Activity of this compound (No data available in published literature)

Test Organism Assay Type Result (e.g., MIC, Zone of Inhibition)
Data Not Available Data Not Available Data Not Available
Data Not Available Data Not Available Data Not Available

Evaluation of Anti-inflammatory Modulating Properties

Many natural and synthetic cinnamic acid derivatives have been investigated for their anti-inflammatory potential. japsonline.comnih.govmdpi.com These studies often involve in vitro assays such as the inhibition of protein denaturation or the modulation of inflammatory mediators in cell lines. japsonline.commdpi.com However, specific research assessing the anti-inflammatory properties of this compound is not present in the current body of scientific literature. Therefore, no data on its ability to modulate inflammatory pathways is available.

Table 2: In Vitro Anti-inflammatory Activity of this compound (No data available in published literature)

Assay Test System Result (e.g., IC₅₀, % Inhibition)
Data Not Available Data Not Available Data Not Available
Data Not Available Data Not Available Data Not Available

Antioxidant Capacity and Reactive Oxygen Species Scavenging Mechanisms

The antioxidant potential of cinnamic acid derivatives is a subject of considerable scientific interest. The capacity of these compounds to scavenge free radicals is intrinsically linked to their chemical structure, particularly the substitution pattern on the aromatic ring. electrochemsci.org The presence of electron-donating groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3), enhances the stability of the resulting phenoxyl radical through resonance, thereby contributing to their antioxidant activity. electrochemsci.orgresearchgate.net

While direct studies on the antioxidant capacity of this compound are not extensively documented in the reviewed literature, its structural features—notably the two methoxy groups on the phenyl ring—suggest a potential for significant antioxidant action. Methoxy derivatives of cinnamic acid are known to possess notable biological activity, which is largely determined by the number and position of these substituents. nih.gov For instance, compounds like ferulic acid, sinapic acid, and 3,4-dimethoxycinnamic acid have demonstrated considerable radical scavenging and antioxidant effects. nih.govmdpi.com These derivatives have been shown to improve cell viability and indirectly increase the expression of various endogenous antioxidant enzymes. nih.gov

The mechanism of action for related hydroxycinnamic acids involves the scavenging of free radicals such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. electrochemsci.org The antioxidant power is associated with the ability of the molecule to delocalize an electron, a process facilitated by the aromatic ring. electrochemsci.org Studies on ferulic and sinapic acids have confirmed their high antioxidant potential through various spectrophotometric assays. electrochemsci.org Given that this compound shares the core cinnamic acid scaffold and is richly substituted with methoxy groups, it is plausible that it engages in similar free radical scavenging mechanisms.

Anticancer and Cytotoxic Activity in Cellular Models

The anticancer potential of phenylpropanoids and their derivatives is an active area of research. While specific cytotoxic studies on this compound are limited, research on structurally related molecules provides a basis for its potential activity. Natural products are considered to have high potential in cancer treatment due to their diverse structures and multiple mechanisms of action. mdpi.com

A chalcone (B49325) derivative, 2'-hydroxy-2-bromo-4,5-dimethoxychalcone, which is synthesized from the precursor 2-bromo-4,5-dimethoxybenzaldehyde, has been evaluated for its anticancer activity. researchgate.net This compound demonstrated moderate cytotoxic activity against the MCF-7 breast cancer cell line, with an IC50 value of 42.19 µg/mL. researchgate.net The presence of a bromo and methoxy groups on the chalcone structure is thought to contribute to its ability to inhibit cancer cells. researchgate.net

Furthermore, derivatives of natural bromophenols, which share structural similarities, have been investigated for their anticancer properties. mdpi.com Some of these synthesized derivatives were found to inhibit the viability and induce apoptosis in leukemia K562 cells. mdpi.com In other studies, p-methoxycinnamic acid (p-MCA), another related phenylpropanoid, has shown anti-inflammatory and anticancer properties in a rat colon carcinogenesis model induced by 1,2-dimethylhydrazine (B38074) (DMH). nih.gov Supplementation with p-MCA was found to reverse pathological alterations induced by the carcinogen. nih.gov These findings suggest that the structural motifs present in this compound may confer cytotoxic and anticancer potential, meriting further investigation in various cancer cell lines.

Table 1: Cytotoxic Activity of a Related Chalcone Derivative

CompoundCell LineActivity (IC50)Reference
2'-hydroxy-2-bromo-4,5-dimethoxychalconeMCF-7 (Breast Cancer)42.19 µg/mL researchgate.net
Doxorubicin (Standard)MCF-7 (Breast Cancer)10.61 µg/mL researchgate.net

Enzyme Inhibition Studies (e.g., tyrosinase, PPO, tubulin for related compounds)

Tyrosinase is a key, copper-containing enzyme responsible for melanogenesis in humans and enzymatic browning in foods. nih.govrsc.org Its inhibitors are therefore of great interest for cosmetic, medicinal, and agricultural applications. nih.govrsc.org Cinnamic acid and its derivatives are a well-known class of tyrosinase inhibitors. mdpi.com

Numerous studies have demonstrated that cinnamic acid derivatives can effectively inhibit mushroom tyrosinase. rsc.orgmdpi.com The inhibitory mechanism often involves the chelation of copper ions within the enzyme's active site by the inhibitor molecule. nih.gov The inhibition can be of different types, including competitive, non-competitive, or mixed-type, depending on the specific structure of the inhibitor. rsc.org For example, kinetic analyses have revealed that some cinnamic acid esters act as reversible, mixed-type inhibitors of tyrosinase. mdpi.com

While direct inhibition studies on this compound are not specified in the provided literature, its core structure is common to many known tyrosinase inhibitors. The specific substitutions on the phenyl ring play a crucial role in determining the potency of inhibition. For instance, a series of synthesized cinnamic acid-eugenol esters showed significant tyrosinase inhibitory activity, with some compounds being more potent than the reference inhibitor, kojic acid. mdpi.com It is therefore highly probable that this compound would also exhibit inhibitory activity against tyrosinase, a hypothesis that warrants experimental validation.

Table 2: Tyrosinase Inhibition by Related Cinnamic Acid Derivatives

Inhibitor ClassEnzymeInhibition TypeKey FindingReference
Cinnamic acid estersMushroom TyrosinaseReversible; Non-competitive or Mixed-typeMany derivatives are more potent inhibitors than their parent compounds. rsc.org
Cinnamic acid–eugenol estersMushroom TyrosinaseReversible; Mixed-typeCompound c27 showed an IC50 of 3.07 ± 0.26 μM, stronger than kojic acid. mdpi.com
Aromatic acidsTyrosinaseCompetitiveCan inhibit tyrosinase by chelating copper and mimicking the substrate. nih.gov

Other Relevant Biological Activities

Beyond the aforementioned activities, derivatives of cinnamic acid have been explored for other pharmacological effects. One such activity is the inhibition of quorum sensing (QS). A recent study identified 2,3-dimethoxycinnamic acid, isolated from a marine actinomycete, as a potent inhibitor of quorum sensing in Chromobacterium violaceum. nih.gov At a concentration of 150 μg/mL, this compound robustly inhibited QS-regulated traits, including the production of violacein, biofilm formation, and swarming motility. nih.gov Given the structural similarity, this compound could potentially exhibit similar anti-QS properties.

Furthermore, various cinnamic acid derivatives, including 3,4-dimethoxycinnamic acid, have been evaluated for their hypolipidemic activities. nih.govmdpi.com In studies using rat models, these compounds demonstrated an ability to decrease lipidemic indices, suggesting a potential role in managing conditions like hyperlipidemia. nih.govmdpi.com The combination of antioxidant and hypolipidemic actions makes these compounds interesting candidates for addressing pathologies involving oxidative stress and dyslipidemia. nih.gov

Elucidation of Molecular Mechanisms of Action

Identification of Molecular Targets and Ligand-Binding Dynamics

Understanding the interaction between a bioactive compound and its molecular target is fundamental to elucidating its mechanism of action. For cinnamic acid derivatives acting as tyrosinase inhibitors, the primary molecular target is the enzyme itself. mdpi.com Molecular docking studies have been employed to visualize the binding interactions between inhibitor candidates and mushroom tyrosinase. rsc.orgmdpi.com

These studies suggest that the inhibitors bind within the active site of the enzyme. The interactions can involve the formation of hydrogen bonds with specific amino acid residues, such as His244 and Met280. nih.gov Fluorescence quenching analysis and circular dichroism (CD) spectra have further revealed that potent inhibitors can bind to tyrosinase, inducing conformational and secondary structure changes in the enzyme. mdpi.com This binding is often a static quenching process, indicating the formation of a stable inhibitor-enzyme complex. mdpi.com Although a specific docking study for this compound was not found, it is expected to interact with tyrosinase through similar binding modes, involving its methoxy and carboxyl groups in hydrogen bonding and its aromatic ring in hydrophobic interactions within the enzyme's active site.

Modulation of Cellular Signaling Pathways

The anticancer effects of phytochemicals are often mediated through their influence on various cellular signaling pathways that regulate cell proliferation, survival, and death. aimspress.com Studies on related compounds provide insight into the potential pathways modulated by this compound.

For instance, the anticancer activity of p-methoxycinnamic acid in a colon carcinogenesis model was linked to the modulation of inflammatory and apoptotic pathways. nih.gov This included the suppression of the nuclear translocation of the transcription factor NF-κB p65 subunit and the downregulation of inflammatory markers like iNOS and COX-2. nih.gov Furthermore, it decreased the expression of the anti-apoptotic protein Bcl-2 while increasing the levels of pro-apoptotic proteins such as Bax and caspases 3 and 9. nih.gov Natural products can exert synergistic effects by targeting multiple pathways involved in cell cycle arrest and apoptosis. mdpi.com Therefore, it is plausible that the potential anticancer activity of this compound would involve the modulation of these critical signaling cascades, leading to the inhibition of cancer cell growth and induction of apoptosis.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

The structure-activity relationship (SAR) and structure-property relationship (SPR) of cinnamic acid derivatives are complex, with the type and position of substituents on the phenyl ring significantly influencing their biological effects.

The core of the molecule is the cinnamic acid scaffold. Cinnamic acid itself, along with its derivatives, has demonstrated a variety of pharmacological actions with low toxicity to living organisms, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antitumoral properties. researchgate.net The presence of an α,β-unsaturated carbonyl system is a key structural feature of chalcones, which are open-chain flavonoids and precursors in flavonoid biosynthesis. ceon.rs

The introduction of a bromine atom to the phenyl ring is a critical modification. Halogens are known to play a significant role in drug discovery and the design of ligand inhibitors. researchgate.net In some cases, bromination of certain compounds has been shown to enhance their biological activity. For instance, a study on substituted cinnamic acid bearing 2-quinolone hybrid derivatives found that the brominated versions exhibited more potent cytotoxic activity against several cancer cell lines compared to their non-brominated counterparts.

The two methoxy groups at the 4 and 5 positions of the phenyl ring also heavily influence the molecule's properties. Methoxy substitution, in general, has been associated with various biological activities. For example, in a study of chalcone derivatives, the presence of methoxy groups on the B-ring was noted for its role in inhibiting cancer cells. A chalcone derivative, 2'-hydroxy-2-bromo-4,5-dimethoxychalcone, which shares the bromo and dimethoxy substitutions with the acid , was synthesized and showed moderate activity in inhibiting a breast cancer cell line.

Furthermore, studies on other bromo-dimethoxy substituted chalcones have highlighted their potential as antibacterial agents. Specifically, 4-bromo-3′,4′-dimethoxysubstituted chalcone was found to be active against certain Gram-negative bacteria. ceon.rs

The combination of these structural features in this compound—the cinnamic acid core, the bromo substituent, and the dimethoxy groups—suggests a potential for biological activity, possibly in the realms of anticancer or antimicrobial applications. However, without direct experimental evidence, these remain theoretical postulations based on the activities of structurally related compounds.

To illustrate the type of data that would be generated in such studies, the following table presents the cytotoxic activity of a structurally related chalcone against a human breast cancer cell line.

CompoundCell LineIC₅₀ (µg/mL)Activity Level
2'-hydroxy-2-bromo-4,5-dimethoxychalconeMCF-742.19Moderate
Doxorubicin (Standard)MCF-710.61Active

Data is for a structurally related compound and not this compound.

In Vivo Pharmacological Evaluation in Preclinical Models (if applicable to future research)

Currently, there are no available in vivo pharmacological evaluation studies for this compound in preclinical models. The absence of such data means that its efficacy, pharmacokinetics, and safety profile in a living organism have not been determined.

Future in vivo research would be a critical next step to validate any promising in vitro findings. Based on the activities of structurally similar compounds, initial preclinical models could focus on evaluating its potential anticancer and antimicrobial properties.

For instance, if in vitro studies were to reveal significant cytotoxicity against specific cancer cell lines, subsequent in vivo studies in rodent models of cancer (e.g., xenograft models using human cancer cells) would be warranted. These studies would aim to determine if the compound can inhibit tumor growth and to understand its distribution and metabolism in the body.

Similarly, if the compound demonstrates potent antimicrobial activity in vitro, in vivo models of bacterial infection could be employed to assess its ability to clear infections in a living system.

The neuroprotective potential of cinnamic acid derivatives also suggests a possible avenue for future in vivo research. researchgate.netrsc.orgbmc-rm.orgrsc.orgnih.gov Studies using animal models of neurodegenerative diseases could explore whether this compound can offer protection against neuronal damage. researchgate.netrsc.orgbmc-rm.orgrsc.orgnih.gov

It is important to emphasize that any such in vivo investigations would be entirely dependent on initial in vitro studies demonstrating a significant and specific biological activity for this compound.

Computational Chemistry and Theoretical Modeling of 2 Bromo 4,5 Dimethoxycinnamic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

There is currently no specific research available that details quantum chemical calculations performed on 2-bromo-4,5-dimethoxycinnamic acid. Such studies, typically employing methods like Density Functional Theory (DFT), would be crucial for understanding the molecule's electronic properties. These calculations could elucidate the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential surface. This information is fundamental for predicting the molecule's reactivity, stability, and potential sites for metabolic transformation.

Molecular Docking Simulations to Predict Receptor Binding and Interactions

Similarly, there is a lack of published molecular docking studies featuring this compound. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. These simulations are instrumental in drug discovery for identifying potential biological targets and understanding the key interactions—like hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that govern binding affinity. While studies have been conducted on other brominated compounds and their interactions with various receptors, this specific cinnamic acid derivative has not been the subject of such an investigation.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Dynamics

The conformational flexibility and dynamic behavior of this compound remain unexplored through molecular dynamics (MD) simulations. MD simulations provide a temporal dimension to the understanding of molecular behavior, showing how a molecule and its interactions with its environment, such as a protein binding pocket, evolve over time. This would be particularly important for assessing the stability of any potential ligand-protein complexes and understanding the energetic landscape of the molecule's different conformations.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Rational Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. The development of such models for derivatives of this compound would require a dataset of compounds with measured activities or properties, which is not currently available. These models are powerful tools for the rational design of new, more potent, or specialized compounds. Research on other classes of compounds has demonstrated the utility of QSAR in identifying key structural features for activity, but this has not been extended to this compound.

Analytical Methodologies for Identification, Quantification, and Purity Assessment of 2 Bromo 4,5 Dimethoxycinnamic Acid

Chromatographic Separation and Purification Techniques

Chromatography is indispensable for separating 2-Bromo-4,5-dimethoxycinnamic acid from reaction mixtures, by-products, and impurities. The choice of technique depends on the analytical goal, whether it is qualitative identification, quantitative measurement, or isolation of the pure substance.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For a non-volatile compound like this compound, a derivatization step is typically required to increase its volatility. This usually involves converting the carboxylic acid group into a less polar and more volatile ester, such as a methyl or trimethylsilyl (B98337) (TMS) ester.

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint" for identification. While specific GC-MS studies on this compound are not prevalent in published literature, the analysis of its precursor, 2-bromo-4,5-dimethoxybenzaldehyde, and related phenethylamines demonstrates the utility of this method for structural confirmation and impurity profiling. researchgate.netnist.gov

Table 1: Typical GC-MS Parameters for the Analysis of Derivatized Aromatic Acids

Parameter Typical Setting
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane)
Injector Temperature 250 °C
Oven Program Initial temp 100 °C, ramp at 10 °C/min to 280 °C
Carrier Gas Helium, constant flow
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-550 amu

| Derivatization Agent | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or Diazomethane |

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UPLC), are the most common methods for the analysis of this compound. These techniques are ideal for non-volatile compounds and separate components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is typically employed. A gradient elution, where the composition of the mobile phase is changed over time (e.g., by increasing the proportion of an organic solvent like acetonitrile (B52724) in water), is often used to achieve efficient separation of the target compound from its impurities. Detection is commonly performed using a UV detector, as the aromatic ring and conjugated system of the cinnamic acid moiety exhibit strong absorbance in the UV region. For higher sensitivity and specificity, HPLC can be coupled with a mass spectrometer (LC-MS). nist.govnih.gov

Table 2: Illustrative HPLC/UPLC Conditions for this compound Analysis

Parameter Typical Setting
Column C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm for HPLC)
Mobile Phase A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid
Elution Gradient elution, e.g., 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min (HPLC), 0.4 mL/min (UPLC)
Column Temperature 30 °C
Detection UV at ~270 nm and ~310 nm or Mass Spectrometry (ESI)

| Injection Volume | 5-10 µL |

Preparative Chromatography for Isolation

For applications requiring a high-purity standard or larger quantities of this compound for further research, preparative chromatography is utilized. This method operates on the same principles as analytical HPLC but is scaled up to handle larger sample loads. It employs wider-diameter columns, larger stationary phase particle sizes, and higher mobile phase flow rates. The goal is not just to analyze the components but to physically collect the purified fraction corresponding to the compound of interest as it elutes from the column. The collected fractions are then typically evaporated to yield the pure, isolated compound. rsc.org

Application of Spectroscopic Techniques for Structural Elucidation and Purity Verification in Research

Spectroscopic techniques are crucial for confirming the molecular structure of synthesized this compound and verifying its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: A proton NMR spectrum of this compound would show distinct signals for each chemically non-equivalent proton. Key expected signals include two singlets for the non-equivalent aromatic protons, two doublets for the vinylic protons of the acrylic acid side chain (with a characteristic large coupling constant for the trans configuration), two singlets for the two methoxy (B1213986) groups, and a broad singlet for the acidic proton of the carboxyl group, which may be exchangeable with deuterium (B1214612) when using solvents like DMSO-d₆.

¹³C NMR: A carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. For this compound, distinct signals would be expected for the carbonyl carbon, the two vinylic carbons, the six aromatic carbons (with the brominated and oxygen-substituted carbons having characteristic shifts), and the two methoxy carbons.

Table 3: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Carboxylic Acid (-COOH) ~12.5 broad singlet
Vinylic Proton (Ar-CH=) ~7.8 doublet
Aromatic Proton (H-6) ~7.4 singlet
Aromatic Proton (H-3) ~7.2 singlet
Vinylic Proton (=CH-COOH) ~6.6 doublet

Table 4: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Carbon Type Predicted Chemical Shift (ppm)
Carbonyl (-C OOH) ~168
Aromatic (C -O) ~152, ~149
Vinylic (Ar-C H=) ~145
Aromatic (C -H) ~118, ~114
Aromatic (C -Br) ~116
Aromatic (C -C=) ~128
Vinylic (=C H-COOH) ~117

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The spectrum of this compound is expected to show characteristic absorption bands for its functional groups. These include a very broad O-H stretch from the carboxylic acid, a sharp and strong C=O (carbonyl) stretch, C=C stretching vibrations from the aromatic ring and the alkene group, C-O stretching from the ether and acid functionalities, and C-H stretching and bending vibrations. nist.gov The presence of these key peaks confirms the integrity of the principal functional groups.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, symmetric, non-polar bonds often produce strong Raman signals. For this compound, the C=C double bonds of the aromatic ring and the vinylic group would be expected to show strong Raman scattering, providing complementary information to the IR spectrum.

Table 5: Key IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch 3200-2500 (very broad)
Alkene/Aromatic C-H stretch 3100-3000
Alkyl C-H stretch 3000-2850
Carbonyl C=O stretch 1710-1680
Alkene/Aromatic C=C stretch 1640-1500
Ether/Acid C-O stretch 1300-1000

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of compounds that absorb ultraviolet or visible light. The principle behind this method is the measurement of the attenuation of a beam of light as it passes through a sample. For organic molecules like this compound, the presence of chromophores—parts of the molecule that absorb light—allows for their detection and quantification. The cinnamic acid moiety, with its extended conjugation between the aromatic ring and the acrylic acid side chain, is expected to exhibit strong UV absorbance.

The key parameters obtained from a UV-Vis analysis are the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) at that wavelength. The λmax provides qualitative information about the electronic structure of the molecule, while the molar absorptivity is a measure of how strongly the compound absorbs light at that wavelength. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light beam through the solution. This relationship forms the basis for quantitative analysis.

A hypothetical UV-Vis analysis of this compound would involve dissolving a precisely weighed sample in a suitable solvent, such as ethanol (B145695) or methanol (B129727), and measuring its absorbance spectrum over a range of wavelengths, typically from 200 to 400 nm. The resulting spectrum would be expected to show one or more absorption bands, with the λmax providing a characteristic fingerprint for the compound.

Hypothetical UV-Vis Data for this compound

ParameterHypothetical ValueSolvent
λmax 1 ~290 nmEthanol
λmax 2 ~320 nmEthanol
Molar Absorptivity (ε) at λmax 1 ~15,000 L·mol-1·cm-1Ethanol
Molar Absorptivity (ε) at λmax 2 ~12,000 L·mol-1·cm-1Ethanol

Note: The data in this table is hypothetical and based on the expected spectroscopic behavior of similar cinnamic acid derivatives. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous identification of chemical compounds. Unlike standard mass spectrometry, which provides the nominal mass of an ion, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy (typically to within 5 parts per million). This precision allows for the determination of the elemental composition of a molecule, as the exact mass of an ion is unique to its specific combination of atoms.

For the analysis of this compound, a sample would be introduced into the mass spectrometer, often using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The instrument would then measure the m/z of the resulting molecular ions. The high resolving power of the spectrometer enables the differentiation of ions with very similar nominal masses.

The accurate mass measurement obtained from HRMS can be used to calculate the elemental formula of the compound, which can then be compared to the expected formula of this compound (C11H11BrO4). This provides a high degree of confidence in the compound's identity. The presence of bromine is particularly distinctive due to its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), which would be clearly resolved in the high-resolution mass spectrum.

Hypothetical High-Resolution Mass Spectrometry Data for this compound

Ion SpeciesCalculated Exact Mass (m/z)Observed Exact Mass (m/z)Mass Difference (ppm)Elemental Composition
[M+H]+ (with 79Br) 286.9917Hypothetical: 286.9915-0.7C11H1279BrO4
[M+H]+ (with 81Br) 288.9896Hypothetical: 288.9894-0.7C11H1281BrO4
[M+Na]+ (with 79Br) 308.9736Hypothetical: 308.9733-1.0C11H1179BrNaO4
[M+Na]+ (with 81Br) 310.9715Hypothetical: 310.9712-1.0C11H1181BrNaO4

Note: The observed exact mass and mass difference values in this table are hypothetical and serve to illustrate the expected outcome of an HRMS analysis. The calculated exact masses are based on the known atomic masses of the constituent elements.

Future Research Directions and Advanced Applications of 2 Bromo 4,5 Dimethoxycinnamic Acid

Translational Research and Potential as a Pharmaceutical Lead Compound

2-Bromo-4,5-dimethoxycinnamic acid is positioned as a significant scaffold in medicinal chemistry, primarily serving as a key intermediate in the synthesis of more complex, biologically active molecules. google.com While direct therapeutic applications of the acid itself are not extensively documented, its value lies in its role as a precursor for a variety of derivatives with considerable pharmacological potential. Cinnamic acid and its analogues are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. nih.govnih.gov The specific substitution pattern of a bromo group at the 2-position and two methoxy (B1213986) groups at the 4- and 5-positions of the phenyl ring provides a unique electronic and steric profile for creating novel derivatives.

Translational research efforts are likely to focus on using this compound to synthesize libraries of related compounds, such as esters, amides, and chalcones, for screening against various diseases. jocpr.combeilstein-journals.org For instance, the precursor aldehyde, 2-bromo-4,5-dimethoxybenzaldehyde, has been successfully used to synthesize a chalcone (B49325) derivative which demonstrated moderate cytotoxic activity against MCF-7 breast cancer cell lines. sunankalijaga.orgsunankalijaga.org This finding underscores the potential of the 2-bromo-4,5-dimethoxy scaffold in developing new anticancer agents. tandfonline.comresearchgate.net Future work will likely involve modifying the cinnamic acid moiety to enhance potency, selectivity, and pharmacokinetic properties, transforming these derivatives into viable lead compounds for preclinical and clinical development. researchgate.netmdpi.com

Table 1: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde (Precursor to the Acid) This table outlines the yield of a key precursor to this compound, demonstrating a scalable synthesis method. sunankalijaga.org

Exploration in Materials Science and Polymer Chemistry

The unique molecular structure of this compound suggests intriguing possibilities for its use in materials science and polymer chemistry, an area that remains largely unexplored. The presence of both a polymerizable acrylic acid group and functional substituents on the aromatic ring makes it a candidate for creating specialty polymers. Methoxy-substituted polymers have been shown to possess enhanced optical properties and can improve the dispersivity of nanoparticles within a polymer matrix. oup.comoup.com Furthermore, methoxy groups can enhance the metal ion binding capacity of polymers, opening avenues for applications in sensor technology or environmental remediation. acs.org

The bromine atom also offers a functional handle for further modification. Bromination is a known technique to alter the microstructure of materials, such as precursors for carbon fibers. mdpi.com In polymers derived from this compound, the bromine atom could serve as a site for cross-linking reactions or as a reactive point for grafting other molecules, thereby tuning the material's properties. Future research could investigate the polymerization of this cinnamic acid derivative to produce materials with high refractive indices, specific thermal stabilities, or unique conductive properties, driven by the combined electronic effects of the bromo and methoxy substituents.

Investigation into Sustainable Production Methods, including Biocatalysis

Current synthesis routes for this compound and its precursors often rely on conventional chemical methods, which may involve harsh reagents and generate significant waste. google.comresearchgate.net For example, the synthesis of the related 2-bromo-4,5-dimethoxybenzoic acid involves oxidation with potassium permanganate. google.com The bromination of aromatic compounds typically uses molecular bromine or other chemical brominating agents. google.comresearchgate.net There is a significant opportunity to develop more sustainable and environmentally friendly production methods, with biocatalysis being a particularly promising approach.

Enzymes have been successfully used for the synthesis of other cinnamic acid derivatives, for instance, using lipases for esterification reactions to produce compounds like octyl methoxycinnamate. nih.gov Future research could focus on identifying or engineering enzymes, such as phenylalanine ammonia-lyases or novel halogenases, that can act on substituted phenylpropanoid precursors to produce this compound directly. A biocatalytic route would operate under milder conditions, reduce the use of hazardous chemicals, and potentially offer higher selectivity, aligning with the principles of green chemistry. jocpr.com

Integration with Systems Biology and Omics Technologies for Holistic Understanding

To fully unlock the therapeutic potential of derivatives from this compound, future research must move beyond simple bioactivity screening and embrace a more holistic understanding of their biological effects. The integration of systems biology with "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) offers a powerful approach to achieve this. frontiersin.orgnih.govresearchgate.net These technologies can provide a comprehensive view of how a compound affects cellular networks, helping to identify its molecular targets and elucidate its mechanism of action. ijpsr.comslideshare.net

By treating cells or model organisms with a bioactive derivative and analyzing the resulting changes in gene expression, protein levels, and metabolite profiles, researchers can build a detailed picture of the perturbed biological pathways. cncb.ac.cnresearchgate.net This approach is crucial for understanding both the intended therapeutic effects and any potential off-target effects. For natural product-based drug discovery, systems biology can help to identify novel bioactive compounds, understand their complex interactions within the body, and guide the rational design of more effective and safer drugs. frontiersin.orgnih.gov Applying these methodologies to promising derivatives of this compound will be a critical step in their development as next-generation therapeutic agents.

Addressing Unexplored Biological and Chemical Frontiers

While preliminary research points towards anticancer applications, the full spectrum of biological activities for derivatives of this compound is far from exhausted. The broader family of cinnamic acid derivatives is known for an extensive range of pharmacological effects, including antimicrobial, antiviral, antimalarial, and antidepressant properties. nih.govmdpi.comnih.govnih.gov Each of these areas represents an unexplored frontier for compounds derived from this specific bromo-dimethoxy scaffold.

The unique combination of a bromine atom and two methoxy groups on the phenyl ring could lead to novel structure-activity relationships. Future research should involve the synthesis of a diverse library of amides, esters, and other conjugates of this compound, followed by broad biological screening against a wide panel of targets. eurekaselect.com This could uncover unexpected activities, for example, as inhibitors of specific enzymes or as modulators of protein-protein interactions. Exploring new synthetic transformations and coupling reactions will further expand the chemical space accessible from this versatile starting material, paving the way for the discovery of compounds with entirely new therapeutic applications. beilstein-journals.org

Table 2: List of Compounds Mentioned

Q & A

Q. What are the optimal synthetic routes for preparing 2-bromo-4,5-dimethoxycinnamic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via bromination of 3,4-dimethoxycinnamic acid or its precursors. A high-yield method involves brominating 3,4-dimethoxybenzaldehyde in methanol, followed by a Knoevenagel condensation with malonic acid to form the cinnamic acid backbone. Key steps include:

  • Bromination : Using Br₂ in methanol yields 2-bromo-4,5-dimethoxybenzaldehyde (90–92% yield) .
  • Condensation : Reaction with malonic acid under acidic conditions (e.g., pyridine/acetic anhydride) forms the α,β-unsaturated carboxylic acid .
    Critical variables : Solvent choice (methanol vs. acetic acid), temperature (room temp. vs. reflux), and stoichiometry of brominating agents.

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

  • Melting Point : Reported as 240–244°C (lit. 246–247°C), discrepancies may arise from polymorphic forms or impurities .
  • Spectroscopy :
    • IR : Peaks at 1697 cm⁻¹ (C=O), 1596 cm⁻¹ (C=C), and 3496–2578 cm⁻¹ (OH stretch) .
    • NMR : δH 3.87–3.90 (OCH₃), 6.55–7.60 (aromatic and vinyl protons); δC 56.0–56.2 (OCH₃), 167.7 (C=O) .
  • HPLC/Titration : Purity >98% confirmed via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) and acid-base titration .

Q. How does the compound’s solubility profile impact experimental design?

this compound has moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. For biological assays, pre-dissolution in DMSO followed by dilution in buffer (≤1% DMSO) is recommended to avoid precipitation. Recrystallization from ethanol/water mixtures improves purity for synthetic applications .

Advanced Research Questions

Q. What mechanistic insights explain demethylation and bromine displacement during derivatization?

Studies on analogous brominated dimethoxybenzoic acids reveal:

  • Demethylation : Acidic conditions (e.g., HBr-HOAc) cleave methoxy groups to form phenolic intermediates, critical for generating reactive sites for further substitution .
  • Bromine Loss : Electrophilic aromatic substitution (e.g., nitration) can displace bromine, with regioselectivity influenced by steric and electronic effects of methoxy groups .
    Experimental validation : Monitor intermediates via LC-MS and isotopic labeling (e.g., ¹⁸O) to track oxygen sources during hydrolysis .

Q. How do structural modifications (e.g., halogen substitution, methoxy positioning) affect biological activity?

Comparative studies with analogs highlight:

  • Bromine vs. Chlorine : Bromine’s larger atomic radius enhances hydrophobic interactions in enzyme binding pockets, potentially increasing inhibitory potency .
  • Methoxy Positioning : 4,5-Dimethoxy groups stabilize planar conformations, facilitating π-π stacking with aromatic residues in target proteins (e.g., kinases) .
    Assay design : Use molecular docking (AutoDock Vina) paired with in vitro enzyme inhibition assays (IC₅₀ measurements) to correlate structure-activity relationships .

Q. What strategies resolve contradictions in reported melting points and spectral data?

Discrepancies (e.g., 240–244°C vs. 246–247°C) may stem from:

  • Polymorphism : Characterize crystal forms via X-ray diffraction (SC-XRD) or DSC .
  • Impurity profiles : Compare HPLC traces from different synthetic batches; spiking with known impurities (e.g., unreacted aldehyde) can identify contributors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.